Dimethylmatairesinol
Overview
Description
Dimethylmatairesinol is a lignan compound isolated from the seed of Hernandia nymphaeifolia . It shows cytotoxicity against the KKU-M156 and HepG2 cell line with IC50s of 5.4 μM (Emax 59%) and 5.2 μM (Emax 78%), respectively .
Synthesis Analysis
The asymmetric total synthesis of Dimethylmatairesinol has been achieved using reductive ring-opening of cyclopropanes . This method is a significant advancement in the synthesis of lignans, including Dimethylmatairesinol .Molecular Structure Analysis
Dimethylmatairesinol has a molecular formula of C22H26O6 . Its average mass is 386.438 Da and its monoisotopic mass is 386.172943 Da . It has 2 defined stereocentres .Physical And Chemical Properties Analysis
Dimethylmatairesinol has a density of 1.2±0.1 g/cm3, a boiling point of 545.6±45.0 °C at 760 mmHg, and a flash point of 237.2±28.8 °C . It has 6 H bond acceptors, 0 H bond donors, and 8 freely rotating bonds .Scientific Research Applications
Synthesis and Structure of a Stegane from Dimethylmatairesinol : Cambie et al. (1985) synthesized an isostegane from dimethylmatairesinol through oxidative coupling. This was achieved using thallium tristrifluoroacetate and boron trifluoride etherate, resulting in the thermal isomerization to a stegane. The study confirmed stereochemical assignments via X-ray diffraction studies (Cambie et al., 1985).
Immunoglobulin E-Suppressing Component in Cinnamomum Camphora Leaves : Tanabe et al. (2011) identified dimethylmatairesinol in the leaves of Cinnamomum camphora. This compound showed activity in reducing the amount of IgE secreted by human myeloma U266 cells, indicating potential as an anti-allergic agent (Tanabe et al., 2011).
Secondary Metabolites from Centaurea Orphanidea : Gousiadou and Skaltsa (2003) reported the presence of dimethylmatairesinol in the aerial parts of Centaurea orphanidea, a Greek endemic species. This study was the first to report dimethylmatairesinol in the Asteraceae family (Gousiadou & Skaltsa, 2003).
Asymmetric Total Synthesis of Bioactive Lignans : Ota et al. (2022) achieved the asymmetric total synthesis of several lignans, including dimethylmatairesinol. The synthesis involved reductive ring-opening of cyclopropanes and the study also explored the anti-viral activity of the synthesized lignans against hepatitis B and influenza viruses (Ota et al., 2022).
Synthesis of Novel Dibenzylbutyrolactones as Dimethylmatairesinol Analogues : Alizadeh et al. (2015) synthesized novel dimethylmatairesinol analogues, contributing to the understanding of dibenzylbutyrolactone derivatives in the context of dimethylmatairesinol (Alizadeh et al., 2015).
Future Directions
While specific future directions for Dimethylmatairesinol research were not found in the search results, it’s worth noting that controlled drug delivery systems are a significant area of future research . As Dimethylmatairesinol shows cytotoxicity against certain cell lines , it could potentially be incorporated into such systems for targeted drug delivery.
properties
IUPAC Name |
(3R,4R)-3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-24-18-7-5-14(11-20(18)26-3)9-16-13-28-22(23)17(16)10-15-6-8-19(25-2)21(12-15)27-4/h5-8,11-12,16-17H,9-10,13H2,1-4H3/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAOLIMFHAAIER-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101341854 | |
Record name | Dimethylmatairesinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101341854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arctigenin methyl ether | |
CAS RN |
25488-59-9 | |
Record name | Arctigenin methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025488599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylmatairesinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101341854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARCTIGENIN METHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TF8GZN966 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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